molecular formula C20H23NO3 B10949589 N-cyclopentyl-4-[(2-methoxyphenoxy)methyl]benzamide

N-cyclopentyl-4-[(2-methoxyphenoxy)methyl]benzamide

Cat. No.: B10949589
M. Wt: 325.4 g/mol
InChI Key: LWJKIIZEFBIIAB-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(2-methoxyphenoxy)methyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. It is characterized by a benzamide core structure with a cyclopentyl group and a methoxyphenoxy substituent. This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[(2-methoxyphenoxy)methyl]benzamide typically involves the reaction of 4-[(2-methoxyphenoxy)methyl]benzoic acid with cyclopentylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[(2-methoxyphenoxy)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzamides and phenoxy derivatives.

Scientific Research Applications

N-cyclopentyl-4-[(2-methoxyphenoxy)methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[(2-methoxyphenoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-[(2-methoxyphenoxy)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and biochemical studies .

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

N-cyclopentyl-4-[(2-methoxyphenoxy)methyl]benzamide

InChI

InChI=1S/C20H23NO3/c1-23-18-8-4-5-9-19(18)24-14-15-10-12-16(13-11-15)20(22)21-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,21,22)

InChI Key

LWJKIIZEFBIIAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3CCCC3

Origin of Product

United States

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